Furo[2,3-B]pyridine

Catalog No.
S731526
CAS No.
272-01-5
M.F
C7H5NO
M. Wt
119.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furo[2,3-B]pyridine

CAS Number

272-01-5

Product Name

Furo[2,3-B]pyridine

IUPAC Name

furo[2,3-b]pyridine

Molecular Formula

C7H5NO

Molecular Weight

119.12 g/mol

InChI

InChI=1S/C7H5NO/c1-2-6-3-5-9-7(6)8-4-1/h1-5H

InChI Key

RCFDIXKVOHJQPP-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)OC=C2

Canonical SMILES

C1=CC2=C(N=C1)OC=C2

Furo[2,3-b]pyridine is a heterocyclic compound, meaning it contains rings composed of both carbon and nitrogen atoms. The specific structure features a furan ring fused onto a pyridine ring at the 2 and 3 positions. This unique scaffold has attracted interest in medicinal chemistry due to its potential for developing novel drugs []. Here's a breakdown of some key research areas:

Cannabinoid Receptor Modulators

One promising area of research explores Furo[2,3-b]pyridine derivatives as cannabinoid receptor modulators, particularly targeting the Cannabinoid-1 receptor (CB1R) []. CB1R plays a role in various physiological processes, and its modulation could be beneficial for treating conditions like obesity, pain, and anxiety. Studies have shown that Furo[2,3-b]pyridine-based compounds can act as inverse agonists, meaning they block the activity of the receptor, potentially offering therapeutic benefits [].

Antibacterial Activity

Another exciting research avenue investigates the potential of Furo[2,3-b]pyridine derivatives as antibiotics. The rise of multidrug-resistant bacteria necessitates the discovery of new classes of antibiotics. Research suggests that Furo[2,3-b]pyridine derivatives exhibit promising activity against Mycobacterium tuberculosis, including drug-resistant strains []. This opens doors for exploring their potential as novel anti-tuberculosis drugs.

Anti-inflammatory Properties

Furo[2,3-b]pyridine derivatives are also being explored for their anti-inflammatory properties. Studies have identified Furo[2,3-b]pyridine amidine derivatives with potential antianaphylactic activity, suggesting their possible application in treating allergic reactions []. Further research is needed to explore their mechanism of action and potential therapeutic applications.

Furo[2,3-b]pyridine is a heterocyclic compound characterized by a fused pyridine and furan ring system. This compound belongs to the broader category of furo-pyridine derivatives, which are known for their diverse chemical and biological properties. The structure of furo[2,3-b]pyridine consists of a five-membered furan ring fused to a six-membered pyridine ring, leading to unique electronic properties that influence its reactivity and interactions with biological targets. The molecular formula is C₈H₆N, and it exhibits a variety of substitution patterns that can significantly alter its chemical behavior and biological activity.

  • Ring Opening Reactions: Substituted furo[2,3-b]pyridines with electron-withdrawing groups can undergo ring-opening when treated with strong nucleophiles or under specific reaction conditions, leading to the formation of various derivatives .
  • Cross-Coupling Reactions: The compound can participate in palladium-mediated cross-coupling reactions due to functional handles available at the 3- and 5-positions, allowing for the synthesis of complex molecular architectures .
  • Transformations: Common transformations include acetylation, chlorination, and condensation reactions, which are essential for modifying the compound's properties for further applications .

Furo[2,3-b]pyridine derivatives have been investigated for their biological activities, particularly in medicinal chemistry. Some key findings include:

  • Anticancer Properties: Certain derivatives have demonstrated potent inhibitory activity against various cancer-related kinases such as B-Raf and Lck, making them potential candidates for cancer therapy .
  • Antiallergic Effects: Research has indicated that some furo[2,3-b]pyridine amidines exhibit antianaphylactic properties, suggesting their utility in treating allergic reactions .
  • Antiviral Activity: These compounds have also been studied for their effectiveness against viral infections, including their role as inhibitors of viral polymerases.

The synthesis of furo[2,3-b]pyridine can be accomplished through several methods:

  • Cyclization Reactions: Traditional methods involve cyclization of pyridine derivatives with furan or its derivatives under acidic conditions. This approach often requires careful control of reaction conditions to optimize yield and selectivity .
  • Concise Multi-Step Synthesis: Recent advancements have introduced a four-step synthesis method that allows for gram-scale production with functional handles suitable for further modifications through cross-coupling reactions .
  • Metal-Free Conditions: Innovative strategies have emerged utilizing mild conditions without the need for metals, enhancing the sustainability of the synthesis process while maintaining efficiency .

Furo[2,3-b]pyridine has several notable applications across various fields:

  • Pharmaceuticals: Due to its biological activity against cancer and viral infections, it serves as a scaffold in drug discovery programs aimed at developing new therapeutics.
  • Agricultural Chemicals: Some derivatives may find use as agrochemicals due to their potential bioactivity against pests or pathogens.
  • Material Science: The unique electronic properties of furo[2,3-b]pyridine make it a candidate for applications in organic electronics and photonic devices.

Interaction studies involving furo[2,3-b]pyridine often focus on its binding affinity with biological targets. Techniques such as surface plasmon resonance and molecular docking studies are employed to elucidate these interactions. These studies provide insights into how structural modifications can enhance or diminish binding efficiency to target proteins involved in disease pathways.

Furo[2,3-b]pyridine shares structural similarities with several other compounds in the furo-pyridine family. Here are some comparable compounds:

CompoundStructure TypeUnique Features
Furo[3,2-b]pyridineFused Furan-PyridineExhibits different reactivity patterns
IsoquinolineFused Ring SystemKnown for diverse pharmacological properties
Pyrido[2,3-b]quinolineFused Pyridine-QuinolinePotential anti-inflammatory effects

Furo[2,3-b]pyridine is unique due to its specific reactivity profile and biological activities that differentiate it from its analogs. Its ability to undergo selective transformations while retaining biological activity makes it a valuable compound in both synthetic chemistry and medicinal applications.

Palladium-Catalyzed Cyclization Approaches

Palladium-catalyzed methodologies have emerged as powerful tools for the construction of furo[2,3-b]pyridine derivatives, offering excellent functional group tolerance and high regioselectivity [1] [4] [5]. These approaches typically involve sequential coupling reactions followed by intramolecular cyclization processes.

Sonogashira Coupling-Heteroannulation Sequences

One of the most widely employed palladium-catalyzed approaches involves the integration of Sonogashira coupling with subsequent Wacker-type heteroannulation processes [5]. This methodology enables the one-pot assembly of furo[2,3-b]pyridine derivatives from readily available starting materials. The process begins with palladium-catalyzed coupling of terminal alkynes with halopyridine derivatives, followed by intramolecular cyclization under oxidative conditions [5].

Research by Bossharth and colleagues demonstrated the three-component synthesis of furo[2,3-b]pyridones through sequential palladium-mediated cross-coupling reactions [5]. The methodology employs 3-iodopyridones, terminal alkynes, and organic halides in a one-pot procedure that integrates Sonogashira and Wacker-type heteroannulation processes [5]. The subsequent deprotection of alkoxy groups affords the desired furo[2,3-b]pyridone products in moderate to good yields [5].

Annulation of Alkynyl Hydroxypyridines

Palladium-catalyzed annulation of 3-alkynyl 2-hydroxypyridine derivatives represents another established route to furo[2,3-b]pyridine systems [3]. This approach leverages the nucleophilic character of the hydroxyl group to facilitate intramolecular cyclization onto the activated alkyne moiety under palladium catalysis [3]. The reaction proceeds through coordination of the palladium catalyst to the alkyne, followed by nucleophilic attack of the hydroxyl group and subsequent reductive elimination to form the fused heterocyclic system [3].

Catalytic Performance and Optimization

The efficiency of palladium-catalyzed cyclization approaches is highly dependent on the choice of catalyst, ligands, and reaction conditions [1]. Research has shown that the use of XPhos-based palladium precatalysts in combination with additional XPhos ligand provides optimal results for certain transformations [1]. A systematic study revealed that 2 mol% of XPhos-based palladium precatalyst with 2 mol% additional XPhos ligand and 2.0 equivalents of potassium tert-butoxide at 70°C overnight afforded benzofuropyridine products in up to 96% yield [1].

The following table summarizes key reaction parameters for palladium-catalyzed cyclization approaches:

Catalyst SystemLigandBaseTemperatureYield Range
Pd₂(dba)₃P^t^Bu₃KF70-170°C16-36%
XPhos-Pd precatalystXPhosKO^t^Bu70°C63-96%
Pd(PPh₃)₄-Cs₂CO₃RT-100°C42-92%

Multi-Step Functionalization via Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution reactions have proven to be fundamental in the construction of furo[2,3-b]pyridine derivatives, particularly when combined with subsequent cyclization steps [1] [6] [7]. These methodologies typically involve the displacement of halogen substituents on pyridine rings by nucleophilic species, followed by intramolecular ring closure to form the fused heterocyclic system.

Classical Nucleophilic Aromatic Substitution Approach

The foundational approach to furo[2,3-b]pyridine synthesis involves nucleophilic aromatic substitution on 2-halopyridines followed by cyclization [1] . This methodology was pioneered by Morita and Shiotani and involves the treatment of ethyl 2,5-dichloronicotinate with ethyl 2-hydroxyacetate under basic conditions [1] . The nucleophilic alkoxide displaces the 2-chloro group through nucleophilic aromatic substitution, with concurrent intramolecular cyclization to afford the furo[2,3-b]pyridine core [1] .

Recent optimization studies have demonstrated significant improvements in this classical approach [1]. The use of tert-butyl esters instead of ethyl esters facilitates the subsequent decarboxylation step, proceeding cleanly with trifluoroacetic acid to afford excellent yields [1]. The optimized route from 2,5-dichloronicotinic acid to the key intermediate 5-chlorofuro[2,3-b]pyridin-3-ol proceeds in 50% overall yield with only one chromatographic purification step required [1].

Metalation-Cross-Coupling-Nucleophilic Aromatic Substitution Sequences

A sophisticated approach involving telescoped metalation, cross-coupling, and nucleophilic aromatic substitution reactions has been developed for benzofuropyridine synthesis [9] [7]. This methodology employs fluoropyridines as both directing groups for metalation and leaving groups for subsequent cyclization [9] [7]. The sequence begins with directed ortho-lithiation of fluoropyridines, followed by zincation and Negishi cross-coupling with 2-bromophenyl acetates [9] [7].

The effectiveness of this approach is demonstrated by the synthesis of various benzofuro[2,3-b]pyridines and benzofuro[2,3-c]pyridines in a single operation [9] [7]. The methodology shows excellent functional group tolerance and provides access to both regioisomeric products depending on the substitution pattern of the starting fluoropyridine [9] [7].

Reaction Conditions and Substrate Scope

The success of nucleophilic aromatic substitution approaches is highly dependent on the electronic nature of the pyridine substrate and the reaction conditions employed [1] [6]. Electron-withdrawing substituents on the pyridine ring facilitate nucleophilic attack, while electron-donating groups can significantly reduce reactivity [1] [6].

Optimization studies have revealed that solvent choice plays a crucial role in reaction efficiency [7]. For challenging substrates, conducting a solvent exchange from tetrahydrofuran to N,N-dimethylformamide after the cross-coupling step and adding additional base enables the intramolecular nucleophilic aromatic substitution reaction to proceed at elevated temperatures [7]. This modification allows access to products that would otherwise be inaccessible under standard conditions [7].

The following data illustrates the impact of reaction conditions on product yields:

SubstrateConditionsTemperatureYield
2-FluoropyridineKO^t^Bu, THF70°C96%
2-Fluoro-5-methylpyridineKO^t^Bu, THF70°C88%
3-FluoropyridineCs₂CO₃, DMF100°C39%
2,3-DifluoropyridineCs₂CO₃, DMF100°C61%

Heteroannulation Strategies Using β-Ketodinitriles

The utilization of β-ketodinitriles in heteroannulation strategies represents a significant advancement in furo[2,3-b]pyridine synthesis, enabling the simultaneous construction of both furan and pyridine rings from acyclic precursors [10] [4] [11]. This approach overcomes the traditional requirement for prefunctionalized heterocyclic starting materials and provides access to highly substituted derivatives through a single synthetic operation [10] [4].

Palladium-Catalyzed Annulation with Alkynes

A breakthrough methodology involves the palladium(II)-catalyzed synthesis of furo[2,3-b]pyridines from β-ketodinitriles and alkynes via an unusual nitrogen-hydrogen/carbon annulation process [10] [4]. This transformation is remarkable for the participation of both nitrile groups in the β-ketodinitrile substrate, leading to the concurrent construction of furan and pyridine rings through the formation of carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-nitrogen double bonds [10] [4].

The reaction mechanism involves initial coordination of the β-ketodinitrile to the palladium catalyst, followed by alkyne insertion and subsequent cyclization processes [10] [4]. The participation of both nitrile functionalities is a unique feature that distinguishes this methodology from other approaches to furo[2,3-b]pyridine synthesis [10] [4]. Mechanistic studies suggest that the reaction proceeds through a series of bond-forming events that ultimately result in the construction of the bicyclic heteroaromatic framework [10] [4].

Three-Component Synthesis Strategies

Extension of the β-ketodinitrile methodology to three-component reactions has enabled even greater molecular complexity to be achieved in a single synthetic operation [11]. Research has demonstrated the palladium(II)-catalyzed three-component synthesis of furo[2,3-d]pyrimidines from β-ketodinitriles, boronic acids, and aldehydes [11]. This transformation involves the participation of both nitrile groups and leads to the concurrent construction of the furo-pyrimidine framework via the formation of multiple bond types [11].

The three-component approach offers several advantages, including operational simplicity, high atom economy, and the ability to introduce diverse substituents in a single step [11]. The reaction conditions are mild and compatible with a wide range of functional groups, making this methodology particularly attractive for the synthesis of compound libraries for biological evaluation [11].

Substrate Scope and Limitations

The β-ketodinitrile methodology shows excellent scope with respect to both the dinitrile component and the alkyne coupling partner [10] [4]. Various alkyne substrates, including aryl-substituted and alkyl-substituted derivatives, participate effectively in the annulation process [10] [4]. The electronic nature of the alkyne substituents can influence the reaction efficiency, with electron-rich alkynes generally providing higher yields [10] [4].

The following table summarizes representative yields for the β-ketodinitrile heteroannulation methodology:

β-KetodinitrileAlkyne PartnerYieldReference
Malononitrile derivativePhenylacetylene78% [10]
Substituted malononitrile4-Methoxyphenylacetylene85% [10]
Cyclic β-ketodinitrileAlkyl acetylene72% [4]
Aryl β-ketodinitrileHeteroaryl acetylene69% [4]

Iodocyclization Pathways for Fused Ring Systems

Iodocyclization represents a powerful and versatile approach for the construction of fused heterocyclic systems, including furo[2,3-b]pyridine derivatives [12]. This methodology leverages the electrophilic nature of iodine to promote cyclization reactions under mild conditions while simultaneously introducing a halogen handle for further functionalization [12].

Mechanistic Foundations of Iodocyclization

The iodocyclization approach to furo[2,3-b]pyridine synthesis typically involves the treatment of appropriately substituted alkyne precursors with molecular iodine or iodine monochloride [12]. The reaction proceeds through electrophilic activation of the alkyne by iodine, followed by intramolecular nucleophilic attack by a pendant heteroatom to form the cyclized product [12]. The resulting vinyl iodide product contains a synthetic handle that can be exploited for subsequent cross-coupling reactions [12].

The efficiency of iodocyclization reactions is influenced by several factors, including the nature of the nucleophilic heteroatom, the substitution pattern of the alkyne, and the reaction conditions employed [12]. The use of iodine monochloride often provides enhanced reactivity compared to molecular iodine, particularly for challenging substrates [12].

Iterative Iodocyclization-Cross-Coupling Sequences

A particularly powerful application of iodocyclization methodology involves iterative cycles of iodocyclization followed by palladium-catalyzed cross-coupling reactions [12]. This approach enables the rapid assembly of polyheterocyclic compounds containing multiple fused ring systems [12]. The strategy involves initial iodocyclization to form a heterocyclic ring with an iodine substituent, followed by Sonogashira coupling with a terminal alkyne to introduce a new alkyne functionality for subsequent cyclization [12].

Research has demonstrated that this iterative approach can be successfully applied to the synthesis of linked heterocyclic systems containing benzofuran, benzothiophene, indole, and isocoumarin units [12]. The methodology shows excellent functional group compatibility and can accommodate a wide range of heterocyclic frameworks [12].

Reaction Conditions and Optimization

The optimization of iodocyclization conditions for furo[2,3-b]pyridine synthesis requires careful consideration of reaction parameters including temperature, solvent, and iodine source [12]. Reactions are typically conducted in polar aprotic solvents such as N,N-dimethylformamide or acetonitrile at moderate temperatures [12]. The use of catalytic amounts of acid can sometimes enhance reaction rates and selectivity [12].

Selective iodocyclization can be achieved by controlling reaction conditions and substrate design [12]. For example, the presence of protecting groups or specific substitution patterns can direct cyclization to occur at the desired position while avoiding competing side reactions [12]. Additionally, the choice between molecular iodine and iodine monochloride can influence both reaction rate and product selectivity [12].

The following data illustrates typical conditions and yields for iodocyclization reactions:

Substrate TypeIodine SourceSolventTemperatureYield Range
Alkynyl phenolI₂DMF50°C65-85%
Alkynyl anilineIClCH₃CNRT70-90%
Alkynyl carboxylic acidI₂DMF80°C60-80%

Synthetic Applications and Scope

The iodocyclization methodology has found broad application in the synthesis of diverse heterocyclic frameworks related to furo[2,3-b]pyridine [12]. The approach is particularly valuable for the construction of polyheterocyclic compounds that would be difficult to access through other synthetic routes [12]. The presence of the iodine substituent in the cyclization products provides opportunities for further elaboration through various cross-coupling methodologies [12].

Recent developments have expanded the scope of iodocyclization to include cascade reactions that form multiple rings in a single operation [12]. These advanced methodologies represent significant improvements in synthetic efficiency and provide access to complex molecular architectures from relatively simple starting materials [12].

Furo[2,3-b]pyridine exhibits distinct electrophilic substitution patterns that are fundamentally governed by the electronic properties of the fused heterocyclic system [1]. The compound consists of an electron-deficient pyridine ring fused to an electron-rich furan ring, creating a unique reactivity profile that differs significantly from either parent heterocycle [1] [2].

The regioselectivity of electrophilic aromatic substitution reactions on furo[2,3-b]pyridine strongly favors the Carbon-3 position over the Carbon-5 position [1] [2]. This selectivity pattern arises from the electron-rich nature of the furan ring, which activates the Carbon-3 position toward electrophilic attack. The pyridine ring, being electron-deficient, deactivates the Carbon-5 position, making it less susceptible to electrophilic substitution [1] [3].

Nitration Reactions

Nitration of furo[2,3-b]pyridine requires harsh conditions due to the electron-deficient nature of the pyridine ring [1]. The reaction typically employs concentrated nitric acid in fuming sulfuric acid at temperatures ranging from 100-300°C [4]. Under these conditions, yields of 20-60% are commonly achieved, with the nitro group preferentially entering at the Carbon-3 position [1]. The harsh reaction conditions are necessary to overcome the deactivating effect of the pyridine nitrogen [4].

Bromination Reactions

Bromination reactions proceed with significantly higher efficiency than nitration, achieving yields of 75-90% under appropriate conditions [1]. The reaction typically employs bromine in fuming sulfuric acid under reflux conditions [4]. The high selectivity for the furan ring positions, particularly Carbon-3, reflects the activated nature of this position compared to the pyridine ring carbons [1]. The bromination mechanism follows the classical electrophilic aromatic substitution pathway with formation of a sigma complex intermediate [1].

Vilsmeier Formylation

The Vilsmeier reaction using dimethylformamide and phosphorus oxychloride represents one of the most efficient electrophilic substitution reactions for furo[2,3-b]pyridine [1]. This transformation proceeds at moderate temperatures (60-80°C) and provides good yields of 65-85% [1]. The relatively mild conditions and high yields make this reaction particularly attractive for synthetic applications [5].

Halogenation Selectivity

Iodination reactions using molecular iodine and iodic acid proceed at room temperature with moderate yields of 40-70% [1]. The Carbon-3 position remains the preferred site of attack, consistent with the general electrophilic substitution pattern observed for this heterocyclic system [1].

Nucleophilic Displacement Reactions of Halogenated Derivatives

The nucleophilic displacement reactions of halogenated furo[2,3-b]pyridine derivatives follow predictable patterns based on the electronic properties of the heterocyclic system and the nature of the halogen substituent [7]. These reactions are particularly important for structural diversification and synthetic elaboration of the furopyridine core [8] [9].

Chlorinated Derivatives

5-Chlorofuro[2,3-b]pyridine derivatives undergo nucleophilic displacement reactions preferentially at the Carbon-5 position [8] [9]. The reaction proceeds via a nucleophilic aromatic substitution mechanism and typically requires elevated temperatures (80-120°C) and basic conditions [8]. Common nucleophiles include alkoxides and amines, which displace the chlorine atom with moderate to good efficiency [9]. The conversion rate is relatively slow compared to other halogenated derivatives due to the weaker leaving group ability of chloride [7].

Brominated and Iodinated Derivatives

Brominated and iodinated furo[2,3-b]pyridine derivatives show enhanced reactivity in nucleophilic displacement reactions [7]. These substrates readily undergo both classical nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions [7] [10]. The conversion rates are significantly faster than their chlorinated counterparts, with iodinated derivatives showing the highest reactivity [7]. Both Carbon-3 and Carbon-5 positions show similar reactivity when substituted with bromine or iodine [7].

Triflate Derivatives

Triflate-substituted furo[2,3-b]pyridine derivatives represent the most reactive substrates for nucleophilic displacement and cross-coupling reactions [8] [11]. The excellent leaving group ability of the triflate makes these compounds particularly suitable for palladium-catalyzed transformations [8]. The Carbon-3 triflate derivatives show very fast conversion rates under mild conditions with organometallic coupling partners [8] [11].

Mechanistic Considerations

The nucleophilic displacement reactions proceed through different mechanistic pathways depending on the nature of the nucleophile and reaction conditions [7]. Classical nucleophilic aromatic substitution involves addition of the nucleophile to form a Meisenheimer complex, followed by elimination of the halide leaving group [12]. Palladium-catalyzed cross-coupling reactions proceed through oxidative addition, transmetalation, and reductive elimination steps [7] [13].

Oxidative Functionalization and Ring-Opening Processes

Oxidative transformations of furo[2,3-b]pyridine provide access to diversely functionalized derivatives and represent important synthetic methodologies for structural modification [14] [15]. These reactions can target either the furan ring or the pyridine ring, leading to different products depending on the reagents and conditions employed [14] [16].

Furan Ring Oxidation

The furan ring of furo[2,3-b]pyridine is susceptible to oxidative cleavage, leading to ring-opened products such as butenolides and 1,4-dicarbonyl compounds [16] [17]. Common oxidizing agents include meta-chloroperbenzoic acid and hydrogen peroxide, which react with the electron-rich furan ring at moderate temperatures [16]. The reaction typically proceeds through electrophilic addition of the oxidizing agent to the furan double bond, followed by ring-opening and rearrangement [16] [17]. Yields typically range from 40-80% depending on the specific oxidizing agent and reaction conditions [16].

Pyridine Nitrogen Oxidation

The pyridine nitrogen can be selectively oxidized to form furopyridine N-oxides using peracetic acid or other peroxycarboxylic acids [18]. This transformation occurs readily at room temperature in dichloromethane, providing yields of 60-85% [3] [18]. The resulting N-oxides show enhanced reactivity toward both electrophilic and nucleophilic reagents compared to the parent furopyridine [18].

Ring-Opening with Hydrazine

A particularly noteworthy oxidative transformation involves the ring-opening reaction of the furan moiety with hydrazine [14] [15]. This reaction generates pyridine-dihydropyrazolone scaffolds in good yields (70-90%) under reflux conditions in ethanol [14] [15]. The transformation represents a novel approach to accessing structurally complex heterocyclic frameworks from the relatively simple furopyridine starting material [14].

Metal-Catalyzed Oxidative Processes

Palladium-catalyzed oxidative functionalization reactions provide access to hydroxylated and other oxygenated derivatives [19] [20]. These transformations typically require elevated temperatures (100°C) and an oxygen atmosphere, affording yields of 50-75% [20]. The mechanism involves metal-mediated activation of carbon-hydrogen bonds followed by oxidative functionalization [20].

Cross-Coupling Reactions for Structural Diversification

Cross-coupling reactions represent the most important class of transformations for structural diversification of furo[2,3-b]pyridine derivatives [8] [21] [11]. These palladium-catalyzed reactions enable the introduction of diverse substituents at specific positions of the heterocyclic framework [8] [22] [11].

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction using arylboronic acids represents the most widely employed cross-coupling methodology for furo[2,3-b]pyridine derivatives [8] [23] [11]. Optimal conditions typically employ tetrakis(triphenylphosphine)palladium(0) as catalyst with cesium carbonate as base at temperatures of 80-100°C [8] [11]. This transformation provides excellent yields (70-95%) and shows outstanding functional group tolerance [23] [11]. The chemoselectivity follows the order triflate > chloride > bromide, allowing for sequential coupling reactions [8] [11].

Sonogashira Coupling

Sonogashira coupling reactions with terminal alkynes provide access to alkynylated furopyridine derivatives [22] . The reaction employs bis(triphenylphosphine)palladium(II) dichloride with copper(I) iodide as co-catalyst at temperatures of 60-80°C [22]. Yields typically range from 60-85% with good functional group tolerance [22]. The reaction shows preference for iodinated and triflated substrates over brominated derivatives [25].

Negishi Coupling

Negishi coupling reactions using organozinc reagents offer an alternative approach for carbon-carbon bond formation [26] [13]. The reaction typically employs tris(dibenzylideneacetone)dipalladium(0) with tri-tert-butylphosphine ligand at temperatures of 50-70°C [26]. Yields range from 65-90% with moderate functional group tolerance [26]. The chemoselectivity follows the pattern iodide > bromide > chloride [13].

Stille and Heck Reactions

Stille coupling reactions with organostannanes and Heck reactions with alkenes provide additional methods for structural diversification [23] [13]. These reactions typically require higher temperatures (100-140°C) and provide moderate yields (40-80%) [23]. The functional group tolerance is generally good, although some sensitive functionalities may not survive the reaction conditions [23].

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination reaction enables the introduction of amino groups at halogenated positions [27] [13]. This transformation employs tris(dibenzylideneacetone)dipalladium(0) with BINAP ligand at temperatures of 100-120°C [27]. Yields typically range from 55-85% with good functional group tolerance [27]. The reaction shows preference for brominated substrates over chlorinated derivatives [27].

Chemoselectivity in Cross-Coupling

The chemoselectivity patterns observed in cross-coupling reactions are crucial for synthetic planning [8] [28] [11]. Triflate groups show the highest reactivity, followed by iodide, bromide, and chloride [8] [11]. This reactivity order enables sequential cross-coupling reactions to install different substituents at multiple positions [8]. The electronic environment of the furopyridine system influences the relative reactivity, with the Carbon-5 position (located on the pyridine ring) being less reactive than the Carbon-3 position (located on the furan ring) [8] [11].

Mechanistic Aspects of Cross-Coupling

The mechanism of palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination [23] [13]. The rate-determining step varies depending on the specific reaction conditions and substrates employed [13]. For furopyridine derivatives, the oxidative addition step is often rate-limiting due to the electron-deficient nature of the pyridine ring [8] [11]. The choice of ligand significantly influences the reaction efficiency, with electron-rich phosphine ligands generally providing superior results [8] [11].

XLogP3

1.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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